TDHL

Description

Structure

3D Structure

Properties

IUPAC Name |

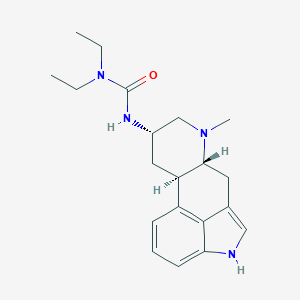

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHPSVPXZTVEP-YXJHDRRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37686-85-4 (maleate[1:1]) | |

| Record name | Terguride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045809 | |

| Record name | Terguride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37686-84-3 | |

| Record name | Terguride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terguride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terguride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terguride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terguride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERGURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Dopamine Receptor Binding Affinity of Levo-Tetrahydropalmatine (l-THP)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the binding characteristics of Levo-Tetrahydropalmatine (l-THP), also known as TDHL or Rotundine, at dopamine (B1211576) receptors. It includes quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways. l-THP is an active alkaloid compound isolated from plants of the Stephania and Corydalis genera, used in traditional Chinese medicine for its analgesic and sedative properties.[1][2] Its primary pharmacological profile relevant to neuropsychiatric and addiction research is its action as an antagonist at dopamine D1, D2, and D3 receptors.[1][3][4]

Quantitative Binding Affinity Data

The binding affinity of l-THP for various monoaminergic receptors has been characterized through in vitro binding assays. The compound exhibits a notable affinity for dopamine D1, D2, and D3 receptors, functioning as an antagonist.[1][2] The affinity for the D3 receptor is considerably lower than for D1 and D2 receptors.[1] The table below summarizes the key quantitative metrics from radioligand binding studies.

| Receptor Subtype | IC50 (nM ± SEM) | Ki (nM ± SEM) | Hill Slope ± SEM |

| Dopamine D1 | 166 ± 8 | 124 ± 6 | -0.84 ± 0.003 |

| Dopamine D2 | 1470 ± 270 | 388 ± 78 | -1.14 ± 0.13 |

| Dopamine D3 | 3250 ± 540 | 1420 ± 220 | -1.09 ± 0.14 |

| Data sourced from a NIDA-sponsored drug screening report.[1] |

In addition to dopamine receptors, l-THP shows significant binding affinity for other receptors, including serotonin (B10506) (5-HT1A) and adrenergic (α1A, α2A) receptors.[1][5]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities such as Ki and IC50 values for l-THP is typically achieved through competitive radioligand binding assays. This method quantifies the ability of a test compound (l-THP) to displace a radiolabeled ligand that has a known high affinity for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of l-THP for dopamine D1, D2, and D3 receptors.

Materials:

-

Receptor Source: Membranes from cultured cells (e.g., HEK293, CHO) stably expressing a single human dopamine receptor subtype (D1, D2, or D3), or prepared membrane fractions from animal brain tissue rich in dopamine receptors, such as the porcine striatum.[6]

-

Radioligands:

-

For D1 Receptors: [³H]SCH23390 (a high-affinity D1 antagonist).

-

For D2 Receptors: [³H]Spiperone or [³H]Raclopride (high-affinity D2 antagonists).[6]

-

For D3 Receptors: [³H]Spiperone or other D3-preferring radioligands.

-

-

Test Compound: Levo-tetrahydropalmatine (l-THP) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.[7]

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl₂, NaCl) to maintain pH and physiological conditions.

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity retained on the filters.

Methodology:

-

Incubation: Receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (l-THP) are combined in the assay buffer. Samples are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Control Groups:

-

Total Binding: Contains membranes and radioligand only, to determine the maximum amount of radioligand that can bind.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled antagonist (e.g., butaclamol) to saturate all specific receptor sites. This measures the amount of radioligand that binds to non-receptor components.

-

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This step separates the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the l-THP concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of l-THP that inhibits 50% of the specific radioligand binding).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of l-THP.

References

- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Trans-Dihydrolisuride: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-dihydrolisuride, also known as terguride, is a semi-synthetic ergoline (B1233604) derivative with a unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 receptors and an antagonist at serotonin (B10506) 5-HT2A and 5-HT2B receptors.[1][2] This dual mechanism of action underlies its clinical application as a prolactin inhibitor in the treatment of hyperprolactinemia and its investigation for other conditions such as pulmonary arterial hypertension.[3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological characteristics of trans-dihydrolisuride, presenting key data in a structured format to support research and drug development efforts.

Chemical Properties

Trans-dihydrolisuride is the 9,10-dihydrogenated derivative of lisuride.[5][6] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Systematic (IUPAC) Name | 1,1-diethyl-3-((8α)-6-methyl-9,10-didehydroergolin-8-yl)urea |

| Synonyms | Terguride, (+)-Terguride, (5R,8S,10R)-Terguride, 9,10α-Dihydrolisuride, Dironyl |

| Molecular Formula | C₂₀H₂₈N₄O |

| Molar Mass | 340.47 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Sparingly soluble in water |

| Storage | 2-8°C Refrigerator |

Synthesis

The synthesis of trans-dihydrolisuride is achieved through the catalytic hydrogenation of its precursor, lisuride. This process involves the reduction of the double bond in the D-ring of the ergoline structure. While specific process parameters from industrial synthesis are proprietary, a representative experimental protocol based on established chemical principles for the hydrogenation of ergoline alkaloids is presented below.

Proposed Synthetic Pathway

References

- 1. Antiserotonergic properties of terguride in blood vessels, platelets, and valvular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Terguride used for? [synapse.patsnap.com]

- 3. Effect of terguride on prolactin levels in normal, puerperal and hyperprolactinaemic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. terguride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Terguride--a new dopamine agonist drug: a comparison of its neuroendocrine and side effect profile with bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lisuride - Wikipedia [en.wikipedia.org]

Foundational Research on Ergot Alkaloid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the Claviceps genus, have a long and storied history in both toxicology and pharmacology. Their structural similarity to endogenous neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) allows them to interact with a wide range of receptors, leading to a complex and varied pharmacological profile. This technical guide provides an in-depth overview of the foundational research on ergot alkaloid derivatives, focusing on their synthesis, pharmacology, and therapeutic applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these multifaceted compounds. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

Introduction

Ergot alkaloids are a class of indole (B1671886) alkaloids derived from the tetracyclic ergoline (B1233604) ring system.[1] Historically known for causing the devastating condition of ergotism, scientific investigation has harnessed their potent biological activities for therapeutic benefit.[1] Derivatives of ergot alkaloids are now utilized in the treatment of a variety of conditions, including migraines, Parkinson's disease, hyperprolactinemia, and postpartum hemorrhage.[2][3][4]

The pharmacological effects of ergot derivatives are primarily mediated through their interaction with G-protein coupled receptors (GPCRs), specifically serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors.[1][5] Their activity can be agonistic, partial agonistic, or antagonistic, depending on the specific derivative, receptor subtype, and tissue.[1] This complex pharmacology underscores the importance of detailed foundational research to understand their mechanisms of action and to guide the development of new, more selective therapeutic agents.

This guide will delve into the core aspects of ergot alkaloid research, providing quantitative data for comparative analysis, detailed methodologies for reproducible experimentation, and visual representations of complex biological pathways.

Pharmacology of Ergot Alkaloid Derivatives

The therapeutic and toxic effects of ergot alkaloid derivatives are a direct consequence of their interactions with various neurotransmitter receptors. Understanding their binding affinity (Ki), functional potency (EC50/IC50), and pharmacokinetic properties is crucial for drug development and clinical application.

Receptor Binding Affinities and Functional Activity

The following tables summarize the receptor binding affinities (Ki) and functional activities (EC50/IC50) of several key ergot alkaloid derivatives at various serotonin and dopamine receptor subtypes. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of Ergot Alkaloid Derivatives

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | D1 | D2 | D3 |

| Ergotamine | - | 0.07[6] | - | - | - | - | - | - | - |

| Dihydroergotamine | - | - | - | - | - | - | - | - | - |

| Bromocriptine | - | - | - | - | - | - | - | - | - |

| Cabergoline (B1668192) | - | - | - | - | - | - | - | - | - |

| Methysergide (B1194908) | Agonist[2] | - | - | Antagonist[2] | Antagonist[2] | Antagonist[2] | - | - | - |

| Lisuride | - | - | - | - | - | - | - | > spiperone[7] | > spiperone[7] |

| Ergovaline | - | - | - | - | - | - | - | 6.9 ± 2.6[4] | - |

| α-Ergocryptine | - | - | - | - | - | - | - | - | - |

Table 2: Functional Activity (EC50/IC50, nM) of Ergot Alkaloid Derivatives

| Compound | Receptor | Assay Type | EC50/IC50 (nM) |

| Ergotamine | D2 | cAMP Inhibition | 2 ± 1[4] |

| Ergovaline | D2 | cAMP Inhibition | 8 ± 2[4] |

| Ergonovine | D2 | cAMP Inhibition | 47 ± 2[4] |

| α-Ergocryptine | D2 | cAMP Inhibition | 28 ± 2[4] |

| ATPM | µ-opioid | [35S]GTPγS Binding | 73[8] |

| ATPM | κ-opioid | [35S]GTPγS Binding | 2.4[8] |

Pharmacokinetic Properties

The clinical utility of ergot alkaloid derivatives is also heavily influenced by their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Selected Ergot Alkaloid Derivatives in Humans

| Compound | Tmax (h) | Oral Bioavailability (%) | Half-life (h) | Protein Binding (%) | Metabolism |

| Methysergide | 1[9] | 13[9] | 2.7 (α), 10 (β)[9] | 66[9] | CYP3A4[9] |

| Dihydroergotamine | - | <1[3] | - | - | Extensive first-pass[3] |

| Bromocriptine | - | - | - | - | - |

| Transdihydrolisuride | - | 20-48[1] | 0.62 ± 0.32[1] | - | Almost total[1] |

| Dihydroergotoxine | 1.15 ± 0.21 (tablet), 0.50 ± 0.04 (solution)[7] | - | 7.54 ± 1.23 (tablet), 6.13 ± 0.76 (solution)[7] | - | - |

Note: Pharmacokinetic parameters can vary significantly based on the formulation and route of administration.

Synthesis of Ergot Alkaloid Derivatives

The synthesis of ergot alkaloid derivatives often starts from naturally occurring ergot alkaloids, such as lysergic acid, which are produced by fermentation of Claviceps purpurea. These natural products are then chemically modified to produce semi-synthetic derivatives with improved pharmacological properties.

Synthesis of Methysergide

Methysergide is synthesized from lysergic acid. The process involves the addition of a methyl group and a butanolamide group to the lysergic acid scaffold.[2][10] This modification results in a compound with potent serotonin receptor antagonist activity.[2][10]

Synthesis of Cabergoline

Cabergoline is an N-acylurea derivative of 9,10-dihydrolysergic acid.[11] An improved synthesis method avoids the use of hazardous ethyl isocyanate. The process involves the reaction of an amide with phenyl chloroformate, followed by reaction with ethylamine (B1201723) to form the unsymmetrical N-acylurea.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the foundational research of ergot alkaloid derivatives.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for a specific G-protein coupled receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand specific for the receptor

-

Non-labeled competing ligand (for non-specific binding determination)

-

Test ergot alkaloid derivative

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates (e.g., GF/C filters)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of radioligand (typically at or below its Kd value)

-

Varying concentrations of the test ergot alkaloid derivative

-

For non-specific binding control wells, add a high concentration of a non-labeled competing ligand.

-

For total binding control wells, add assay buffer instead of the test compound.

-

-

Initiate Reaction: Add the diluted cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs- and Gi-Coupled Receptors

This protocol describes a method to measure the effect of an ergot alkaloid derivative on the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

Materials:

-

Cells expressing the Gs- or Gi-coupled receptor of interest

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor)

-

Test ergot alkaloid derivative

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays)

-

Cell culture medium and reagents

-

Plate reader compatible with the chosen assay kit

Procedure for Gs-Coupled Receptor Agonist:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Compound Addition: Add varying concentrations of the test ergot alkaloid derivative to the cells.

-

Incubation: Incubate the plate for a specific time at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Procedure for Gi-Coupled Receptor Agonist:

-

Cell Seeding: Seed the cells as described above.

-

Compound Addition: Add varying concentrations of the test ergot alkaloid derivative to the cells.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation, Lysis, and Detection: Follow the same procedure as for Gs-coupled receptors.

-

Data Analysis: The agonist activity of the test compound will be observed as an inhibition of the forskolin-stimulated cAMP production. Plot the signal against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Flux Functional Assay for Gq-Coupled Receptors

This protocol outlines a method to measure changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Materials:

-

Cells expressing the Gq-coupled receptor of interest

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test ergot alkaloid derivative

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: Inject varying concentrations of the test ergot alkaloid derivative into the wells.

-

Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the research process. The following diagrams were generated using the DOT language for Graphviz.

Signaling Pathways

Ergot alkaloid derivatives exert their effects by modulating the signaling of GPCRs. Below are simplified diagrams of the canonical signaling pathways for Gs, Gi, and Gq-coupled receptors, which are the primary targets of these compounds.

Caption: Gs-coupled receptor signaling pathway.

Caption: Gi-coupled receptor signaling pathway.

Caption: Gq-coupled receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described in this guide.

Caption: Radioligand binding assay workflow.

Caption: Functional assay workflow (cAMP and Ca2+).

Conclusion

The foundational research on ergot alkaloid derivatives has paved the way for the development of important therapeutic agents. Their complex pharmacology, arising from interactions with multiple receptor systems, continues to be an active area of investigation. This technical guide has provided a comprehensive overview of the key aspects of this research, including quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways. By providing a structured and detailed resource, this guide aims to support the ongoing efforts of researchers and scientists in further elucidating the mechanisms of action of ergot alkaloid derivatives and in the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of this fascinating class of compounds holds promise for addressing unmet medical needs in a variety of therapeutic areas.

References

- 1. Pharmacokinetics and pharmacodynamics of the ergot derivative, transdihydrolisuride, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methysergide - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetics of ergotamine, dihydroergotamine, ergotoxine, bromocriptine, methysergide, and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1720869B1 - Process for the preparation of cabergoline - Google Patents [patents.google.com]

- 6. 4401 [pdspdb.unc.edu]

- 7. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Core of Dopamine Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental signaling mechanisms of dopamine (B1211576) receptors, crucial neuromodulators in the central nervous system. Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in a vast array of neurological processes, including motivation, cognition, memory, and motor control.[1] Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders, making them a primary focus for therapeutic drug development.

This document details the canonical G protein-dependent pathways, the increasingly important G protein-independent pathways involving β-arrestin, and the key downstream effector molecules. It is designed to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Dopamine Receptor Families: A Fundamental Dichotomy

Dopamine receptors are broadly classified into two main families based on their genetic structure, pharmacological properties, and primary coupling to G proteins: the D1-like family and the D2-like family.

-

D1-like Family: This family includes the D1 and D5 receptor subtypes. They are primarily coupled to the stimulatory G protein, Gs, or the olfactory-specific G protein, Golf.[1][2] Activation of D1-like receptors typically leads to an excitatory cellular response through the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[1][[“]]

-

D2-like Family: This family comprises the D2, D3, and D4 receptor subtypes. These receptors are coupled to the inhibitory G protein, Gi/o, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][4] The D2 receptor also has two isoforms, D2-short (D2S) and D2-long (D2L), which arise from alternative splicing and differ in the length of their third intracellular loop.[5] This structural difference influences their G protein coupling and downstream signaling.

Core Signaling Pathways

The signaling cascades initiated by dopamine receptor activation are complex and can be broadly categorized into G protein-dependent and G protein-independent mechanisms.

G Protein-Dependent Signaling

D1-like Receptor Canonical Pathway: The Gs/olf - cAMP - PKA Axis

The archetypal signaling pathway for D1-like receptors involves their coupling to Gs/olf proteins. Upon dopamine binding, the activated Gαs/olf subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to the second messenger cAMP.[2][6] The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[[“]][6]

PKA is a crucial enzyme that phosphorylates a multitude of downstream protein targets, thereby modulating their activity. A key substrate of PKA in dopaminergic signaling is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).[1][7] When phosphorylated by PKA at threonine 34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase 1 (PP1).[8] This inhibition of a major phosphatase amplifies the signaling cascade by preventing the dephosphorylation of other PKA substrates.

D2-like Receptor Canonical Pathway: The Gi/o - cAMP Inhibition Axis

In contrast to the D1-like family, D2-like receptors couple to inhibitory Gi/o proteins.[1] Activation of these receptors leads to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and consequently, reduced PKA activity.[1][4]

The liberated Gβγ subunits also play a significant signaling role. They can directly modulate the activity of various effector proteins, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[9] Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, resulting in an inhibitory postsynaptic potential.

Phospholipase C (PLC) Activation

While the cAMP pathway is the canonical route, dopamine receptors can also signal through the activation of phospholipase C (PLC). Evidence suggests that D1-like receptors, particularly the D5 subtype, can couple to Gq proteins to activate PLC.[10][11] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[12]

Furthermore, a novel signaling pathway has been identified where the co-activation of D1 and D2 receptors, potentially forming a heteromeric complex, leads to a robust PLC-mediated calcium signal.[13][14] This pathway appears to be coupled to the Gq protein.[13]

G Protein-Independent Signaling: The Role of β-Arrestin

Initially known for their role in desensitizing GPCRs, β-arrestins are now recognized as crucial signal transducers in their own right.[15][16][17] Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs).[2][17] This phosphorylation promotes the recruitment of β-arrestin to the receptor.

β-arrestin binding sterically hinders further G protein coupling, leading to desensitization. However, β-arrestin also acts as a scaffold protein, recruiting various signaling molecules to the receptor complex, thereby initiating G protein-independent signaling cascades.[16][18] A prominent example of β-arrestin-mediated signaling is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[18][19] Both D1-like and D2-like receptors can utilize this pathway.[16][18] This β-arrestin/ERK pathway is implicated in synaptic plasticity and behavioral responses to dopaminergic drugs.[19]

References

- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Frontiers | Noradrenalin and dopamine receptors both control cAMP-PKA signaling throughout the cerebral cortex [frontiersin.org]

- 5. Dopamine D2 receptors in signal transduction and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. D5 dopamine receptors are required for dopaminergic activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D5 Dopamine Receptors are Required for Dopaminergic Activation of Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers Publishing Partnerships | PKC in the perspective of dopamine receptor signaling [frontierspartnerships.org]

- 13. Dopamine D1 and D2 receptor Co-activation generates a novel phospholipase C-mediated calcium signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia | Semantic Scholar [semanticscholar.org]

- 17. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 18. Role of Beta-arrestin 2 downstream of dopamine receptors in the Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Terguride's Role in Neuroendocrine Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terguride is a semi-synthetic ergoline (B1233604) derivative with a unique pharmacological profile that positions it as a significant modulator of neuroendocrine function. Primarily recognized for its potent prolactin-inhibiting effects, Terguride's mechanism of action is characterized by a dual interaction with key neurotransmitter systems: partial agonism at dopamine (B1211576) D2 receptors and potent antagonism at serotonin (B10506) 5-HT2A and 5-HT2B receptors. This technical guide provides an in-depth analysis of Terguride's core pharmacology, summarizing its receptor binding profile, downstream signaling effects, and impact on hormonal axes. Detailed experimental protocols and quantitative data are presented to support its characterization as a valuable tool in neuroendocrine research and a therapeutic agent for conditions such as hyperprolactinemia.

Core Mechanism of Action

Terguride's neuroendocrine effects are primarily driven by its interaction with dopamine and serotonin receptor systems within the central nervous system and the pituitary gland.

Dopamine D2 Receptor Partial Agonism

Terguride acts as a partial agonist at dopamine D2 receptors.[1] In the tuberoinfundibular pathway, which projects from the hypothalamus to the pituitary gland, dopamine is the primary physiological inhibitor of prolactin secretion from lactotroph cells. By binding to D2 receptors on these cells, Terguride mimics the action of dopamine, leading to a potent, dose-dependent suppression of prolactin synthesis and release.[2][3] Its partial agonism means it has lower intrinsic activity compared to full agonists. This property may contribute to its favorable side-effect profile compared to other dopamine agonists like bromocriptine, as it can act as a functional antagonist in environments with high dopaminergic tone, potentially mitigating certain central nervous system side effects.[2]

Serotonin 5-HT2A/2B Receptor Antagonism

In addition to its dopaminergic activity, Terguride is a potent antagonist of serotonin 5-HT2A and 5-HT2B receptors.[1] Serotonin is generally considered a stimulator of prolactin release. By blocking 5-HT2 receptors, Terguride can counteract serotonin-mediated prolactin secretion, complementing its primary D2 agonist effect.[4] This 5-HT2B receptor antagonism is also a key safety feature, as activation of this receptor has been linked to cardiac valvulopathy, a concern with some other ergot-derived drugs. Terguride's antagonism at this site means it is not associated with this adverse effect.

Receptor Binding and Signaling Pathways

Receptor Binding Affinity

Terguride exhibits high affinity for dopamine D2 and serotonin 5-HT2 receptors. The following table summarizes its binding affinities for various relevant receptors.

| Receptor Subtype | Binding Affinity (K_d or K_i, nM) | Species/Tissue | Reference |

| Dopamine D2 | 0.39 (K_d) | Rat Pituitary | |

| Serotonin 5-HT2A | Potent Antagonist (pD'₂ = 9.43) | Porcine Coronary Artery | |

| Serotonin 5-HT2B | Potent Antagonist (pA₂ = 8.87) | Porcine Pulmonary Artery | |

| Alpha-2 Adrenergic | Active (Mixed Activity) | Not Specified | [3] |

Note: pA₂ and pD'₂ are measures of antagonist potency. A higher value indicates greater potency. Data is compiled from multiple sources and methodologies.

Signaling Pathway Diagrams

The neuroendocrine effects of Terguride are initiated by the activation or inhibition of specific intracellular signaling cascades.

Quantitative Effects on Neuroendocrine Hormones

Terguride's primary neuroendocrine effect is the robust suppression of prolactin. Effects on other pituitary hormones are minimal at therapeutic doses for hyperprolactinemia.

| Hormone | Effect | Species | Dose | Key Findings | Reference |

| Prolactin (PRL) | Potent Inhibition | Human | 0.2 - 1.0 mg (oral) | Dose-dependent suppression of basal and TRH-stimulated PRL. 1 mg Terguride comparable to 2.5 mg Bromocriptine, with effect lasting 24h. | [2][3] |

| Prolactin (PRL) | Potent Inhibition | Rat | 0.03 mg/kg (oral) | Significant reduction in reserpine-induced hyperprolactinemia. ~30x more potent than bromocriptine. | |

| Growth Hormone (GH) | Release | Human | 1.0 mg (oral) | Significant GH-releasing effect observed in normal volunteers. | [2] |

| TSH, FSH, LH | No Significant Change | Human | up to 1.0 mg (oral) | No significant changes observed compared to placebo. | [2] |

Role in Neuroendocrine Tumors

Terguride's application in neuroendocrine tumors is primarily focused on prolactinomas , which are benign tumors of the pituitary gland that hypersecrete prolactin. Clinical and preclinical data demonstrate that Terguride can effectively normalize prolactin levels and, in some cases, induce tumor shrinkage.

-

Mechanism in Prolactinomas : The D2 receptor agonism of Terguride not only inhibits hormone secretion but also suppresses cell proliferation and induces apoptosis (programmed cell death) in pituitary tumor cells.

-

Non-Prolactinoma NETs : There is currently limited evidence to support a significant role for Terguride in the treatment of other neuroendocrine tumors (e.g., carcinoid, pancreatic NETs). The primary treatments for these tumors typically involve somatostatin (B550006) analogs, peptide receptor radionuclide therapy (PRRT), and targeted molecular therapies.

Detailed Experimental Protocols

The following are representative protocols for key preclinical and clinical assessments of Terguride's effects on neuroendocrine regulation.

Protocol 1: In Vivo Assessment of Prolactin Inhibition in a Reserpine-Induced Hyperprolactinemia Rat Model

Objective: To determine the dose-dependent effect of Terguride on prolactin levels in a pharmacologically-induced model of hyperprolactinemia.

Materials:

-

Adult female Wistar rats (200-250g)

-

Terguride

-

Bromocriptine (for comparison)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Equipment for oral gavage and blood collection (e.g., retro-orbital or tail vein)

-

Centrifuge, tubes for plasma separation, -80°C freezer

-

Rat Prolactin ELISA kit

Methodology:

-

Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment with ad libitum access to food and water.

-

Induction of Hyperprolactinemia: Administer reserpine (e.g., 5 mg/kg, intraperitoneally) to deplete catecholamine stores, leading to a loss of dopaminergic inhibition of prolactin and subsequent hyperprolactinemia. This is typically done 18-24 hours before the administration of the test compound.

-

Grouping and Dosing: Randomly assign rats to experimental groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2-4: Terguride (e.g., 0.01, 0.03, 0.1 mg/kg, p.o.)

-

Group 5-7: Bromocriptine (e.g., 0.3, 1.0, 3.0 mg/kg, p.o.)

-

-

Blood Sampling: Collect a baseline blood sample (t=0) immediately before drug administration. Collect subsequent blood samples at various time points (e.g., 2, 4, 8, and 24 hours) post-administration.

-

Plasma Preparation: Collect blood into EDTA-coated tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.

-

Hormone Analysis: Quantify plasma prolactin concentrations using a validated rat prolactin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare prolactin levels between treatment groups and the vehicle control at each time point. Calculate ED₅₀ values if applicable.

References

- 1. terguride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Antiserotonergic properties of terguride in blood vessels, platelets, and valvular interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding characteristics of the dopamine agonist/antagonist [3H]terguride (transdihydrolisuride) in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Terguride: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terguride is an ergoline (B1233604) derivative recognized for its dual mechanism of action as a partial dopamine (B1211576) D2 receptor agonist and a potent serotonin (B10506) (5-HT) 5-HT2A and 5-HT2B receptor antagonist.[1][2][3] This unique pharmacological profile has positioned Terguride as a compound of interest for a variety of conditions, notably those involving hyperprolactinemia, Parkinson's disease, and fibroproliferative disorders such as pulmonary arterial hypertension (PAH) and fibrosis.[2][3] Its antagonist activity at the 5-HT2B receptor is particularly relevant, as this receptor is implicated in the pathogenesis of fibrosis and vascular remodeling.[1][3]

These application notes provide detailed protocols for in vivo studies investigating the therapeutic potential of Terguride, with a focus on its anti-fibrotic and anti-remodeling effects in established animal models.

Mechanism of Action: Dual Receptor Modulation

Terguride's therapeutic effects in the context of fibrotic diseases are primarily attributed to its potent antagonism of 5-HT2A and 5-HT2B receptors.[1] The serotonin pathway, particularly signaling through the 5-HT2B receptor, plays a significant role in the proliferation of pulmonary artery smooth muscle cells (PASMCs) and the development of fibrosis.[3][4] By blocking these receptors, Terguride can inhibit serotonin-induced vasoconstriction and the pathological remodeling of blood vessels.[1][5] Additionally, Terguride's partial agonist activity at dopamine D2 receptors contributes to its use in treating hyperprolactinemia by inhibiting prolactin release.[2][6]

Experimental Protocols for In Vivo Studies

Monocrotaline (B1676716) (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats

This model is widely used to study the pathogenesis of PAH and to evaluate potential therapeutic agents. Monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces endothelial injury in the pulmonary vasculature, leading to smooth muscle hypertrophy and the characteristic features of PAH.[7]

A. Preventive Protocol

This protocol assesses the ability of Terguride to prevent the development of PAH.

-

Animal Model : Male Sprague-Dawley rats.

-

Disease Induction : A single subcutaneous or intraperitoneal injection of monocrotaline (MCT).

-

Treatment : Daily administration of Terguride is initiated on the same day as MCT injection (Day 0) and continued for 28 days.

-

Dosage :

-

Route of Administration : Oral or subcutaneous.

-

Endpoint Analysis (Day 28) :

-

Hemodynamics : Measurement of pulmonary artery pressure via right heart catheterization.

-

Right Ventricular Hypertrophy : Calculated as the ratio of the right ventricular weight to the left ventricle plus septum weight (RV/LV+S).[5]

-

Arterial Oxygenation : Measurement of arterial blood gases.[5]

-

Histology : Assessment of medial wall thickening and muscularization of small pulmonary arteries in lung tissue sections.[5]

-

B. Curative (Therapeutic) Protocol

This protocol evaluates the efficacy of Terguride in treating established PAH.

-

Animal Model and Disease Induction : Same as the preventive protocol.

-

Treatment : Daily administration of Terguride is initiated 14 days after MCT injection, once PAH is established, and continued until Day 28.[5]

-

Dosage : 0.4 mg/kg or 1.2 mg/kg, administered twice daily (b.i.d.).[5]

-

Route of Administration : Oral or subcutaneous.

-

Endpoint Analysis (Day 28) : Same as the preventive protocol.

Pulmonary Artery Banding (PAB)-Induced Right Ventricular Fibrosis in Mice

This surgical model induces pressure overload on the right ventricle, leading to hypertrophy and subsequent fibrosis and failure, mimicking the cardiac effects of severe PAH.[9]

-

Animal Model : Mice.

-

Disease Induction : Surgical placement of a band around the pulmonary artery to create a stenosis (Pulmonary Artery Banding, PAB).[9][10]

-

Treatment : Treatment with Terguride is initiated 7 days post-PAB surgery and continued for 14 days.[10]

-

Dosage : 0.2 mg/kg, administered twice daily (b.i.d.).[9][10]

-

Route of Administration : Intraperitoneal or oral.

-

Endpoint Analysis (Day 21) :

-

Cardiac Function : Assessed by right heart catheterization and Magnetic Resonance Imaging (MRI) to measure hemodynamics and cardiac output.[9][10]

-

Fibrosis Assessment : Histomorphometric analysis of heart tissue to quantify collagen deposition (e.g., Picrosirius Red staining).[9]

-

In Vitro Correlation : Isolation of right ventricular cardiac fibroblasts to measure TGF-β1 induced collagen synthesis.[9][10]

-

Bleomycin-Induced Pulmonary Fibrosis in Rats

This model is a standard for studying idiopathic pulmonary fibrosis (IPF). A single intratracheal instillation of bleomycin (B88199) causes lung injury, inflammation, and subsequent progressive fibrosis.[11]

-

Animal Model : Rats.

-

Disease Induction : Single intra-tracheal instillation of bleomycin (e.g., 5 mg/kg).[11]

-

Treatment : Daily intraperitoneal injection of Terguride.

-

Dosage : 1.2 mg/kg per day.[11]

-

Endpoint Analysis :

-

Inflammatory Phase (Day 7) : Measurement of lung fluid content, inflammatory cytokines, and oxidative stress markers in lung tissue.[11]

-

Fibrogenic Phase (Day 21) : Assessment of collagen deposition (e.g., hydroxyproline (B1673980) assay), and mRNA expression of profibrotic markers like TGF-β1 and procollagen (B1174764) type I.[11]

-

Quantitative Data Summary

| Study Type | Animal Model | Disease Induction | Terguride Dosage | Key Findings |

| PAH (Preventive) | Rat | Monocrotaline (MCT) | 1.2 mg/kg b.i.d. for 28 days | Almost complete abolition of MCT-induced changes in pulmonary pressure (36.4 vs 66.1 mmHg) and right heart hypertrophy (RV/LV+S: 0.26 vs 0.71).[5][7] |

| PAH (Curative) | Rat | Monocrotaline (MCT) | 0.4 mg/kg b.i.d. from day 14-28 | Significant reduction in pulmonary pressure (53.8 vs 66.1 mmHg) and right heart hypertrophy.[5] |

| PAH (Curative) | Rat | Monocrotaline (MCT) | 1.2 mg/kg b.i.d. from day 14-28 | Significant reduction in pulmonary pressure (47.3 vs 66.1 mmHg) and right heart hypertrophy.[5] |

| RV Fibrosis | Mouse | Pulmonary Artery Banding (PAB) | 0.2 mg/kg b.i.d. for 14 days | Reduced right ventricular fibrosis, improved hemodynamics, and restored cardiac output.[9][10] |

| Pulmonary Fibrosis | Rat | Bleomycin | 1.2 mg/kg/day for 21 days | Attenuated collagen deposition and reduced mRNA expression of TGF-β1 and procollagen.[11] |

| Liver Fibrosis | Rat | Carbon Tetrachloride (CCl4) | Not specified | No significant preventive effect on the development of liver fibrosis was observed in this model.[12] |

Conclusion

Terguride demonstrates significant therapeutic potential in in vivo models of pulmonary hypertension and fibrosis. Its efficacy is primarily linked to the antagonism of the 5-HT2B receptor, which mitigates pathological vascular and cardiac remodeling. The protocols detailed here provide a robust framework for researchers to further investigate the mechanisms and applications of Terguride. Notably, while effective in cardiopulmonary models, one study showed Terguride did not prevent liver fibrosis in a CCl4 model, highlighting the importance of selecting appropriate disease models for investigation.[12] These findings support the continued development of Terguride as a potential treatment for fibroproliferative diseases.

References

- 1. What is the mechanism of Terguride? [synapse.patsnap.com]

- 2. What is Terguride used for? [synapse.patsnap.com]

- 3. Terguride - Wikipedia [en.wikipedia.org]

- 4. Terguride ameliorates monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT2B receptor antagonists inhibit fibrosis and protect from RV heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT7 receptor antagonism (SB-269970) attenuates bleomycin-induced pulmonary fibrosis in rats via downregulating oxidative burden and inflammatory cascades and ameliorating collagen deposition: Comparison to terguride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of terguride in carbon tetrachloride-induced liver fibrosis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for trans-Dihydrolisuride in Animal Models

These application notes provide an overview and detailed protocols for the experimental design of studies investigating the effects of trans-Dihydrolisuride (TDHL) in various animal models. The primary focus is on models relevant to Parkinson's disease, hyperprolactinemia, and depression, reflecting the compound's mechanism of action as a dopamine (B1211576) D2 receptor partial agonist/antagonist.

Application Note 1: trans-Dihydrolisuride in Animal Models of Parkinson's Disease

Introduction: Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Animal models are crucial for understanding PD pathogenesis and for the preclinical evaluation of potential therapeutics like this compound. Neurotoxin-based models such as the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models are widely used to mimic the dopaminergic deficit seen in PD.[1][2][3][4] Genetic models, including those overexpressing alpha-synuclein (B15492655), are also employed to study the familial aspects of the disease.[1] this compound's mixed agonist-antagonist activity at dopamine receptors makes it a compound of interest for potentially modulating dopamine signaling in the depleted striatum.[5]

Recommended Animal Models:

-

6-OHDA Rat Model: Unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum leads to a progressive loss of dopaminergic neurons, causing motor asymmetry that can be quantified.[2][3]

-

MPTP Mouse Model: Systemic administration of MPTP causes selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits.[4]

-

Alpha-Synuclein Overexpression Models: Viral vector-mediated overexpression of alpha-synuclein in the substantia nigra of rats or mice leads to the formation of protein aggregates and progressive neurodegeneration.[4]

Experimental Design Considerations:

-

Control Groups: Sham-operated or vehicle-injected animals should be used as controls.

-

This compound Administration: this compound is typically administered intraperitoneally (i.p.). Dosages in previous studies on monoamine metabolism ranged from 0.03 to 10 mg/kg.[5] Dose-response studies are recommended to determine the optimal therapeutic dose for motor symptom relief.

-

Behavioral Assessments:

-

Rotational Behavior Test (in unilateral 6-OHDA model): Amphetamine or apomorphine (B128758) is used to induce rotational behavior, which is a measure of dopamine receptor sensitization and striatal dopamine depletion.

-

Cylinder Test: To assess forelimb akinesia.

-

Rotarod Test: To evaluate motor coordination and balance.

-

-

Post-mortem Analysis:

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons. Alpha-synuclein staining can be used in relevant models.

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.

-

Application Note 2: trans-Dihydrolisuride in Animal Models of Hyperprolactinemia

Introduction: Hyperprolactinemia, the condition of elevated prolactin levels, can be induced in animal models through pharmacological means or by implanting prolactin-secreting tumors.[6][7] Given that dopamine is the primary inhibitor of prolactin secretion from the pituitary gland, dopamine D2 receptor agonists are effective in treating this condition. This compound's partial agonist activity at D2 receptors suggests its potential utility in normalizing prolactin levels.

Recommended Animal Models:

-

Pharmacologically-Induced Hyperprolactinemia: Administration of dopamine antagonists like sulpiride (B1682569) or reserpine (B192253) can induce a transient increase in prolactin levels.

-

Tumor-Induced Hyperprolactinemia: Subcutaneous implantation of the MMQ pituitary tumor cell line in rats leads to chronic and progressive hyperprolactinemia.[6][7]

Experimental Design Considerations:

-

Control Groups: Vehicle-treated animals and, in the case of tumor models, animals without tumor implants.

-

This compound Administration: Similar to PD models, i.p. administration is common. A starting point for dosage could be guided by studies on structurally similar compounds like terguride, which has been shown to be effective at doses as low as 0.01 mg/kg in reducing prolactin levels in rats.

-

Key Endpoints:

-

Serum Prolactin Levels: Blood samples should be collected at baseline and at various time points after this compound administration to measure prolactin levels using ELISA or radioimmunoassay.

-

Estrous Cycle Monitoring (in females): Hyperprolactinemia often disrupts the estrous cycle, and restoration of normal cyclicity can be a marker of treatment efficacy.

-

Histological Analysis: Examination of the pituitary and mammary glands.

-

Application Note 3: trans-Dihydrolisuride in Animal Models of Depression

Introduction: Animal models of depression aim to replicate certain behavioral and neurobiological aspects of major depressive disorder in humans.[8][9][10][11] Chronic stress models are widely used as they have good face and construct validity.[12] The potential antidepressant effects of this compound may be mediated through its modulation of dopaminergic and serotonergic systems.[5]

Recommended Animal Models:

-

Forced Swim Test (FST): An acute model used to screen for antidepressant-like activity.[12]

-

Chronic Mild Stress (CMS): A model with high predictive validity where animals are exposed to a series of unpredictable, mild stressors over several weeks, leading to anhedonia-like behavior.[12]

Experimental Design Considerations:

-

Control Groups: Non-stressed or vehicle-treated animals.

-

This compound Administration: Daily i.p. administration of this compound throughout the stress period or prior to the FST.

-

Behavioral Assessments:

-

Forced Swim Test: The primary measure is the duration of immobility.

-

Sucrose (B13894) Preference Test (in CMS model): To assess anhedonia, a core symptom of depression.

-

Open Field Test: To assess general locomotor activity and rule out confounding effects of the drug on movement.

-

-

Neurochemical Analysis: Measurement of monoamine levels (dopamine, serotonin, norepinephrine) in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, and striatum.

Data Presentation

Table 1: Effect of trans-Dihydrolisuride on Striatal Dopamine and Metabolites in a 6-OHDA Rat Model of Parkinson's Disease

| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |

| Sham + Vehicle | Data not available | Data not available | Data not available |

| 6-OHDA + Vehicle | Data not available | Data not available | Data not available |

| 6-OHDA + this compound (low dose) | Data not available | Data not available | Data not available |

| 6-OHDA + this compound (high dose) | Data not available | Data not available | Data not available |

Note: This table is a template. Specific quantitative data from this compound studies in this model is required for completion.

Table 2: Effect of trans-Dihydrolisuride on Serum Prolactin Levels in a Rat Model of Hyperprolactinemia

| Treatment Group | Baseline Prolactin (ng/mL) | Post-treatment Prolactin (ng/mL) | % Reduction |

| Control + Vehicle | Data not available | Data not available | Data not available |

| Hyperprolactinemia + Vehicle | Data not available | Data not available | Data not available |

| Hyperprolactinemia + this compound (0.1 mg/kg) | Data not available | Data not available | Data not available |

| Hyperprolactinemia + this compound (1 mg/kg) | Data not available | Data not available | Data not available |

Note: This table is a template. Specific quantitative data from this compound studies in this model is required for completion. The dosages are hypothetical and should be optimized in specific studies.

Table 3: Effect of trans-Dihydrolisuride in the Forced Swim Test in Mice

| Treatment Group | Immobility Time (seconds) |

| Vehicle | Data not available |

| This compound (1 mg/kg) | Data not available |

| This compound (5 mg/kg) | Data not available |

| Imipramine (positive control) | Data not available |

Note: This table is a template. Specific quantitative data from this compound studies in this model is required for completion.

Experimental Protocols

Protocol 1: 6-OHDA Model of Parkinson's Disease and this compound Treatment

-

Animal Model Induction:

-

Anesthetize adult male Sprague-Dawley rats with isoflurane.

-

Secure the rat in a stereotaxic frame.

-

Inject 6-hydroxydopamine (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle. The coordinates are typically AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from bregma.

-

Allow animals to recover for at least 2 weeks.

-

-

Drug Treatment:

-

Randomly assign the lesioned animals to treatment groups (e.g., vehicle, this compound 1 mg/kg, this compound 5 mg/kg).

-

Administer this compound or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 4 weeks).

-

-

Behavioral Testing:

-

Apomorphine-Induced Rotations: Two weeks post-surgery, administer apomorphine (0.5 mg/kg, s.c.) and count the number of contralateral rotations over a 60-minute period to confirm the lesion.

-

Cylinder Test: At the end of the treatment period, place the rat in a transparent cylinder and record the number of left and right forelimb touches to the wall over a 5-minute period.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and dissect the striata.

-

Process one hemisphere for HPLC analysis of dopamine and its metabolites.

-

Fix the other hemisphere for immunohistochemical staining of tyrosine hydroxylase.

-

Protocol 2: Chronic Mild Stress Model of Depression and this compound Treatment

-

Animal Model Induction:

-

House adult male C57BL/6 mice individually.

-

Expose the mice to a variable sequence of mild, unpredictable stressors daily for 4-6 weeks. Stressors may include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social stress.

-

-

Drug Treatment:

-

Administer this compound (e.g., 1 or 5 mg/kg, i.p.) or vehicle daily, 30 minutes before the stressor is applied.

-

-

Behavioral Testing:

-

Sucrose Preference Test: At baseline and weekly during the CMS protocol, offer mice a choice between two bottles (1% sucrose solution and water) for 24 hours. Calculate the preference for sucrose as a percentage of total fluid intake.

-

Forced Swim Test: At the end of the CMS protocol, place mice in a beaker of water for 6 minutes and record the duration of immobility during the last 4 minutes.

-

-

Tissue Collection and Analysis:

-

Following the final behavioral test, euthanize the animals and dissect brain regions of interest (prefrontal cortex, hippocampus).

-

Analyze tissue for monoamine levels using HPLC.

-

Mandatory Visualization

Caption: Signaling pathway of trans-Dihydrolisuride via the Dopamine D2 Receptor.

Caption: Experimental workflow for a Parkinson's disease animal model study.

References

- 1. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. criver.com [criver.com]

- 5. Transdihydrolisuride, a partial dopamine receptor antagonist: effects on monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of a new animal model of chronic hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. Animal models for the study of depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application of Trans-Dihydrolisuride in Cell Culture Experiments: A Review of Available Data

Trans-dihydrolisuride is recognized as a mixed agonist-antagonist at central dopamine (B1211576) receptors.[1] This characteristic suggests its potential for modulating dopamine-mediated signaling pathways in cultured cells, particularly those of neuronal origin. However, the lack of specific cell culture data necessitates a generalized approach to its potential applications and protocol development, based on the known pharmacology of similar compounds and standard cell biology techniques.

Potential Applications in Cell Culture

Based on its known activity as a dopamine receptor ligand, trans-dihydrolisuride could theoretically be employed in various cell culture experiments to investigate:

-

Dopamine Receptor Binding and Affinity: To determine the binding affinity and selectivity of trans-dihydrolisuride for different dopamine receptor subtypes (D1, D2, D3, D4, D5) expressed in recombinant cell lines (e.g., HEK293 or CHO cells).

-

Signal Transduction Pathways: To study the effect of trans-dihydrolisuride on downstream signaling cascades associated with dopamine receptor activation or inhibition. This could include measuring changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or the phosphorylation of key signaling proteins like ERK or Akt.

-

Neuronal Differentiation and Neurite Outgrowth: In neuronal cell lines such as SH-SY5Y or PC12, trans-dihydrolisuride could be investigated for its potential to influence neuronal differentiation, neurite outgrowth, and cell survival.

-

Neuroprotection and Neurotoxicity: To assess the protective or toxic effects of trans-dihydrolisuride in cellular models of neurodegenerative diseases, such as Parkinson's disease, by treating cells with neurotoxins in the presence or absence of the compound.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted for the study of trans-dihydrolisuride in cell culture. It is crucial to note that these are templates and would require significant optimization for this specific compound.

Protocol 1: Dopamine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of trans-dihydrolisuride for a specific dopamine receptor subtype expressed in a recombinant cell line.

Table 1: Reagents and Materials for Dopamine Receptor Binding Assay

| Reagent/Material | Description |

| Cell Line | HEK293 or CHO cells stably expressing the dopamine receptor of interest. |

| Radioligand | A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for D2-like receptors). |

| Assay Buffer | e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. |

| Non-specific Binding Control | A high concentration of a known unlabeled antagonist for the target receptor. |

| Scintillation Cocktail | For detection of radioactivity. |

| 96-well plates | For performing the assay. |

| Filtration System | To separate bound from unbound radioligand. |

| Scintillation Counter | To measure radioactivity. |

Methodology:

-

Cell Membrane Preparation:

-

Culture the recombinant cells to high density.

-

Harvest the cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled trans-dihydrolisuride.

-

Add a fixed concentration of the radioligand to all wells.

-

For non-specific binding, add a saturating concentration of the unlabeled antagonist.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of trans-dihydrolisuride.

-

Determine the IC₅₀ value (the concentration of trans-dihydrolisuride that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Table 2: Example Data Structure for Receptor Binding Assay

| Trans-Dihydrolisuride Conc. (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |

| 0 | 5000 | 500 | 4500 | 0 |

| 0.1 | 4800 | 500 | 4300 | 4.4 |

| 1 | 4000 | 500 | 3500 | 22.2 |

| 10 | 2500 | 500 | 2000 | 55.6 |

| 100 | 1000 | 500 | 500 | 88.9 |

| 1000 | 600 | 500 | 100 | 97.8 |

Protocol 2: cAMP Functional Assay

This protocol describes how to measure the effect of trans-dihydrolisuride on adenylyl cyclase activity by quantifying intracellular cAMP levels. This is particularly relevant for D1-like (Gs-coupled, stimulate adenylyl cyclase) and D2-like (Gi-coupled, inhibit adenylyl cyclase) receptors.

Table 3: Reagents and Materials for cAMP Assay

| Reagent/Material | Description |

| Cell Line | Cell line expressing the dopamine receptor of interest (e.g., CHO-K1). |

| Agonist/Antagonist | Known dopamine receptor agonist or antagonist for controls. |

| Forskolin (B1673556) | A direct activator of adenylyl cyclase, used to stimulate cAMP production in Gi-coupled receptor assays. |

| IBMX | A phosphodiesterase inhibitor to prevent cAMP degradation. |

| Lysis Buffer | To lyse the cells and release intracellular cAMP. |

| cAMP Assay Kit | Commercially available kit (e.g., ELISA or HTRF based) for quantifying cAMP. |

| 96-well culture plates | For cell culture and treatment. |

Methodology:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with serum-free medium containing IBMX and incubate for a short period.

-

For Gs-coupled receptors: Add increasing concentrations of trans-dihydrolisuride.

-

For Gi-coupled receptors: Add a fixed concentration of forskolin along with increasing concentrations of trans-dihydrolisuride.

-

Incubate for a defined time at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement using the provided reagents and a suitable plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of trans-dihydrolisuride.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

-

Table 4: Example Data Structure for cAMP Assay (Gi-coupled receptor)

| Trans-Dihydrolisuride Conc. (nM) | Forskolin | cAMP Concentration (nM) | % Inhibition of Forskolin-stimulated cAMP |

| 0 | - | 0.5 | N/A |

| 0 | + | 10.0 | 0 |